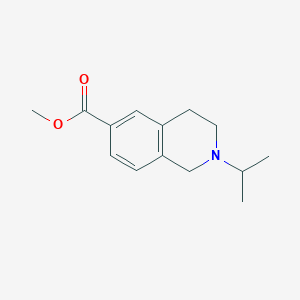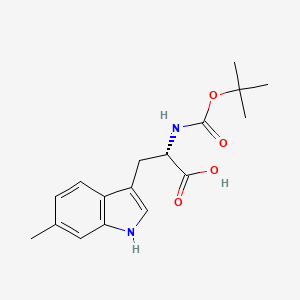
N-Boc-6-methyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-6-methyl-L-tryptophan is a synthetic amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino acid L-tryptophan, with a methyl group at the 6-position of the indole ring. This compound is of interest in various fields of scientific research due to its unique structural features and functional properties.
Synthetic Routes and Reaction Conditions:
Protection of L-tryptophan: The synthesis begins with the protection of the amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-tryptophan.
Methylation: The indole ring of N-Boc-L-tryptophan is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the 6-position, yielding this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Deprotection: The Boc group can be removed using mild acids such as trifluoroacetic acid (TFA) or stronger acids like hydrochloric acid (HCl) in dichloromethane (DCM).
Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.
Reduction: The carbonyl group in the indole ring can be reduced using reducing agents like lithium triethylborohydride (LiEt3BH).
Common Reagents and Conditions:
Deprotection: TFA in DCM, HCl in methanol.
Oxidation: Nitric acid (HNO3) in acetic acid, bromine (Br2) in acetic acid.
Reduction: LiEt3BH in THF.
Major Products Formed:
Deprotection: L-tryptophan.
Oxidation: 6-nitro-N-Boc-6-methyl-L-tryptophan, 6-bromo-N-Boc-6-methyl-L-tryptophan.
Reduction: 6-hydroxy-N-Boc-6-methyl-L-tryptophan.
Applications De Recherche Scientifique
Chemistry: N-Boc-6-methyl-L-tryptophan is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a substrate in enzyme studies and as a probe in molecular biology research to investigate protein interactions and functions. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the production of biologically active compounds and in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which N-Boc-6-methyl-L-tryptophan exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a competitive inhibitor by binding to the active site of the enzyme, preventing the natural substrate from binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
N-Boc-L-tryptophan
N-Boc-6-hydroxy-L-tryptophan
N-Boc-6-fluoro-L-tryptophan
Uniqueness: N-Boc-6-methyl-L-tryptophan is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity compared to other derivatives.
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2S)-3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Clé InChI |
URCBNXYBBPLKFU-AWEZNQCLSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


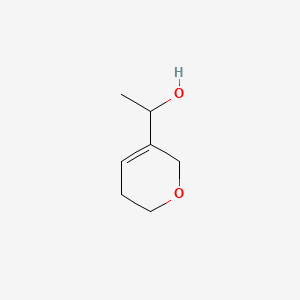
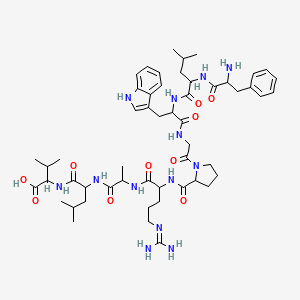

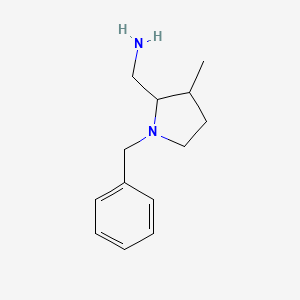

![[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
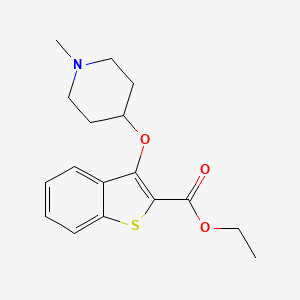
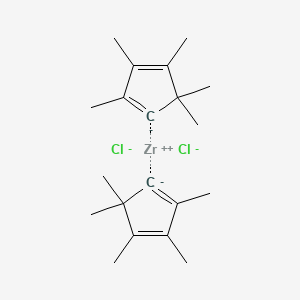
![tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B15360744.png)
![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)

![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)
